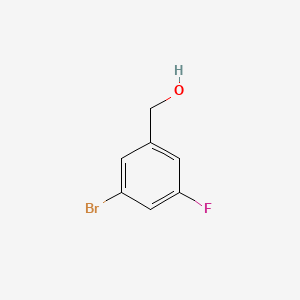

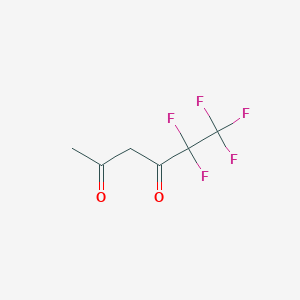

![molecular formula C14H11BrN2O2S B1333187 3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine CAS No. 904813-34-9](/img/structure/B1333187.png)

3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives has been explored through various methods. One approach involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant without the need for a catalyst. This method has been shown to produce a variety of 1,3-diarylated imidazo[1,5-a]pyridines with good to high yields and enhanced fluorescence emission properties . Another strategy for synthesizing sulfonylated imidazo[1,2-a]pyridine derivatives employs a metal-free three-component domino reaction. This process combines 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, demonstrating excellent functional group tolerance and efficiency . Additionally, a one-pot multi-component synthesis using sulfonic acid-functionalized pyridinium chloride as a catalyst has been reported for the creation of 1,2,4,5-tetrasubstituted imidazoles, offering high yields and short reaction times .

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridines is characterized by the fusion of an imidazole ring with a pyridine ring. The 1,3-diarylated imidazopyridines synthesized through the oxidative condensation-cyclization method mentioned above exhibit improved quantum yields, indicating a stable and efficient molecular framework that enhances their fluorescence properties . The sulfonylated imidazo[1,2-a]pyridines obtained from the three-component domino reaction are likely to have diverse functional groups attached due to the high tolerance of the reaction conditions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,5-a]pyridine derivatives are varied and include oxidative condensation-cyclization , three-component domino reactions , and one-pot multi-component condensation reactions . These reactions are notable for their use of readily available substrates and mild conditions, such as the transition metal catalyst-free C-3 sulfonylmethylation of imidazo[1,2-a]pyridines in water, which further exemplifies the versatility and eco-friendliness of the synthetic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized imidazo[1,5-a]pyridine derivatives are influenced by their molecular structures. The fluorescence emission of the 1,3-diarylated imidazopyridines, with wavelengths ranging from 454-524 nm, suggests potential applications in materials science and bioimaging . The sulfonylated derivatives produced by the three-component domino reaction and the C-3 sulfonylmethylation process are expected to have varied physical properties due to the different substituents that can be introduced, which could affect their solubility, stability, and reactivity .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Copper-Mediated Oxidative Synthesis : A method for synthesizing 3-bromo-imidazo[1,2-a]pyridines using copper-mediated aerobic oxidative coupling has been developed. This method is applicable to various functional groups, producing 3-bromo-imidazo[1,2-a]pyridines under mild conditions (Zhou et al., 2016).

- Three-Component Domino Reaction : An efficient three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been established for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This process is characterized by excellent functional group tolerance and good efficiency (Cui et al., 2018).

Biological and Medicinal Applications

- Anticancer and Antimicrobial Activity : Microwave assisted and conventional synthetic methods have been used to synthesize new derivatives of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine, showing significant antibacterial, antifungal, and anticancer activities (Shelke et al., 2017).

- Glutamine Synthetase Inhibition : 3-Amino-imidazo[1,2-a]pyridines have been identified as novel inhibitors of Mycobacterium tuberculosis glutamine synthetase, representing the first drug-like inhibitors of this enzyme (Odell et al., 2009).

Industrial and Material Science Applications

- Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic conditions. These inhibitors showed high performance, indicating their potential in corrosion protection applications (Saady et al., 2021).

- Fluorescence Properties : A synthetic protocol for imidazo[1,2-a]pyridine has been developed with interesting fluorescence properties, potentially useful for fluorescent probes (Khan et al., 2012).

Synthetic Methodologies

- Regioselective Arylation : Direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates using palladium-phosphine complexes has been achieved, demonstrating excellent regioselectivity (Choy et al., 2015).

- Metal-Free Synthesis : A transition-metal-free and environmentally benign protocol for direct C-3 sulfonylmethylation of imidazo[1,2-a]pyridines in water has been developed, highlighting the use of available substrates and mild reaction conditions (Chen et al., 2022).

Safety And Hazards

Orientations Futures

The future directions for research on this compound could include further studies to determine its properties and potential uses. This could involve testing its reactivity with various reagents, studying its potential biological activity, or investigating its potential applications in fields such as medicinal chemistry .

Propriétés

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S/c1-10-5-7-11(8-6-10)20(18,19)13-12-4-2-3-9-17(12)14(15)16-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPQPBSBYSBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378017 | |

| Record name | 3-Bromo-1-(4-methylbenzene-1-sulfonyl)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine | |

CAS RN |

904813-34-9 | |

| Record name | 3-Bromo-1-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-(4-methylbenzene-1-sulfonyl)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

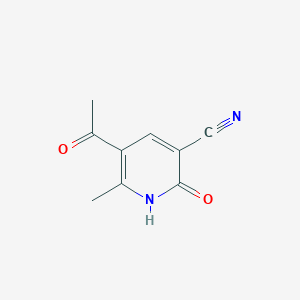

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

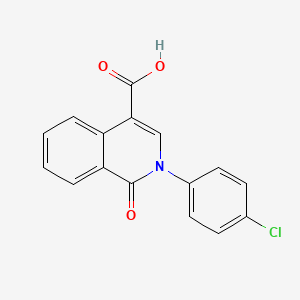

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)